Phenazine-1-carboxylic acid
CAS No.: 102646-59-3
Cat. No.: VC20740799
Molecular Formula: C13H8N2O2
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102646-59-3 |
---|---|
Molecular Formula | C13H8N2O2 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | phenazine-1-carboxylic acid |
Standard InChI | InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) |
Standard InChI Key | JGCSKOVQDXEQHI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O |
Physical and Chemical Properties
Phenazine-1-carboxylic acid (PCA) is a heterocyclic compound with a distinctive molecular structure characterized by a phenazine core with a carboxyl group at position 1. The compound presents as a light yellow to green-yellow solid under standard conditions .
Basic Chemical Data
Table 1: Physical and Chemical Properties of Phenazine-1-carboxylic acid
Property | Description |
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Chemical Formula | C₁₃H₈N₂O₂ |
Molecular Weight | 224.21 g/mol |
CAS Registry Number | 2538-68-3 |
IUPAC Standard InChIKey | JGCSKOVQDXEQHI-UHFFFAOYSA-N |
Alternative Names | 1-Carboxylic acid phenazine; Phenazinecarboxylic acid; Phenazine-α-carboxylic acid |
Appearance | Light yellow to green-yellow solid |
Purity (HPLC) | 99.88% (commercially available) |
Thermodynamic Properties
Phenazine-1-carboxylic acid has been characterized thermodynamically, with an enthalpy of fusion (ΔfusH) of 35.44 kJ/mol at a temperature of 514.5 K, as determined by Differential Scanning Calorimetry (DSC) .
Biosynthesis and Production
Natural Biosynthetic Pathway
Phenazine-1-carboxylic acid is naturally produced by various Pseudomonas species, with P. chlororaphis and P. aeruginosa being significant producers. The biosynthesis follows a complex pathway starting from primary metabolites erythrose 4-phosphate (E4P) and phosphoenolpyruvic acid (PEP) .
The biosynthetic pathway of PCA in Pseudomonas involves the following key steps:
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Conversion of PEP and E4P to shikimate via the shikimate pathway
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Transformation of shikimate to chorismate
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Conversion of chorismate to PCA through a series of reactions catalyzed by enzymes encoded by the conserved phenazine synthesis gene cluster phzABCDEFG
Genetic Engineering for Enhanced Production
Recent advances in genetic engineering have enabled significant improvements in PCA production. Researchers have developed several strategies to enhance PCA yields:
Gene Cluster Manipulation
The phzABCDEFG gene cluster is critical for phenazine synthesis. In P. chlororaphis, restoration of phzF function in engineered strains has led to increased PCA production. For example, the engineered strain LDA-4-phzF showed increased expression of phzF compared to the parent strain LDA-4, resulting in enhanced phenazine production .
Regulatory Gene Modifications
Several regulatory genes affect PCA biosynthesis. Knockout of negative regulatory factors has proven effective in increasing PCA yield:
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Knockout of rsmE from the genome of strain LDPCA-1 created strain LDPCA-2, increasing PCA production to 5362.1 mg/L
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Knockout of parS from LDPCA-2 produced strain LDPCA-3, further increasing PCA yield to 6042.3 mg/L
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Knockout of lon from LDPCA-3 generated strain LDPCA-4, achieving PCA yields of 6562.3 mg/L
Medium Optimization for Economic Production
Development of cost-effective culture media has been crucial for economical PCA production. Research has identified optimal conditions for PCA synthesis in defined minimal media:
Key Medium Components
An optimal general defined medium (GDM) for phenazine synthesis consists of:
Influence of Nitrogen and Iron
Ammonium (NH₄⁺) has been identified as a critical factor for PCA biosynthesis. The biosynthesis of PCA relies on the phenazine gene cluster, particularly the amino transferase encoded by the phzE gene, which transfers the amino group of glutamine to chorismate. As glutamine synthesis requires NH₄⁺ and α-ketoglutarate as substrates, sufficient NH₄⁺ concentration is essential for phenazine production .
Iron also plays a significant role in PCA production, with Fe³⁺ showing greater effectiveness than Fe²⁺ in promoting PCA synthesis in minimal media. At optimal concentrations, Fe³⁺ supplementation resulted in 8% higher PCA yields compared to equivalent Fe²⁺ concentrations .
Biological Activities and Mode of Action
Antimicrobial Properties
Phenazine-1-carboxylic acid exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. It has been particularly effective against Vibrio anguillarum C312, one of the most serious bacterial pathogens in marine aquaculture .
Cellular Mode of Action
Electron microscopy studies have revealed that PCA treatment of Vibrio anguillarum results in complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment. The antimicrobial mechanism appears to involve the generation of reactive oxygen species (ROS), which precedes PCA-induced microbe death .
This ROS-mediated action mechanism explains PCA's broad-spectrum activity against various microbial pathogens. The compound's ability to induce oxidative stress likely disrupts multiple cellular processes simultaneously, making it difficult for target organisms to develop resistance .
Agricultural Applications
PCA has demonstrated significant potential as a biological pesticide for crop protection. In China, it has been registered and certified as a biological pesticide named "Shenzimycin" due to its effectiveness against various plant diseases .
The use of PCA as a biological control agent represents a promising alternative to chemical pesticides, which often cause environmental and food contamination. As restrictions on chemical pesticide use increase globally, biological alternatives like PCA are gaining importance in sustainable agriculture practices .
Aquacultural Applications
Beyond agricultural applications, PCA derived from marine Pseudomonas strains has shown antagonistic activities against aquacultural pathogens. Treatment with PCA provides significant protective effects against the development of V. anguillarum infections, demonstrating its potential for disease management in aquaculture systems .
Production Optimization and Scaling
Fermentation Conditions
Optimizing fermentation conditions is crucial for maximizing PCA production. The fermentation broth of P. chlororaphis strains in KB medium typically turns orange (the color of 2-hydroxyphenazine), indicating the production of phenazine derivatives .
Process Scale-up
Scaling up PCA production from laboratory to industrial scale requires careful consideration of various factors including medium composition, fermentation parameters, and downstream processing. The development of economical production methods is essential for the commercial viability of PCA-based products .
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